2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Description
Structural Classification Within Pyridopyrimidine Derivatives
This compound belongs to the broader family of pyridopyrimidines, which are bicyclic nitrogen-containing heterocyclic compounds formed by the fusion of pyridine and pyrimidine rings. The compound exhibits the molecular formula C8H11N3O with a molecular weight of 165.19 grams per mole, and is characterized by the Chemical Abstracts Service number 880361-83-1. The structural framework consists of a pyrido[4,3-d]pyrimidine core where the pyridine ring is fused to the pyrimidine ring in a specific orientation, with the methoxy group positioned at the 2-position and the pyridine ring reduced to its tetrahydro form.
The pyrido[4,3-d]pyrimidine scaffold represents one of four possible isomeric arrangements of pyridopyrimidines, distinguished by the specific positioning of nitrogen atoms within the bicyclic system. This particular isomeric form has gained considerable attention due to its structural similarity to naturally occurring purine bases, which contributes to its biological activity and pharmaceutical relevance. The presence of the methoxy substituent at the 2-position introduces additional electronic and steric factors that influence both the chemical reactivity and biological interactions of the molecule.
Comparative analysis with related pyridopyrimidine derivatives reveals distinct structural features that define this compound class. The tetrahydro reduction of the pyridine ring component creates a saturated six-membered ring system that enhances conformational flexibility while maintaining the electronic characteristics essential for biological activity. This structural modification distinguishes it from fully aromatic pyridopyrimidine analogs and contributes to its unique pharmacological profile.
Historical Development in Heterocyclic Chemistry Research
The historical development of pyrido[4,3-d]pyrimidine chemistry traces its origins to the systematic exploration of bicyclic nitrogen heterocycles that began in the late 19th century. The foundational work in pyrimidine chemistry, initiated by Grimaux in 1879 with the synthesis of barbituric acid, established the groundwork for subsequent investigations into fused pyrimidine systems. The systematic study of pyrimidine derivatives commenced in 1884 with Pinner's pioneering work, who developed condensation methods using ethyl acetoacetate with amidines, laying the foundation for modern pyrimidine synthesis methodologies.
The specific pyrido[4,3-d]pyrimidine framework emerged from the recognition that bicyclic nitrogen-containing heterocycles, including purines, quinazolines, and pteridines, represented privileged scaffolds in medicinal chemistry. The development of this particular isomeric arrangement was driven by the need to create quinazoline analogs with modified electronic and steric properties. Early synthetic approaches focused on the construction of the bicyclic system through various cyclization strategies, including condensation reactions and ring closure methodologies.
The evolution of synthetic methodologies for pyrido[4,3-d]pyrimidines has progressed through several distinct phases, beginning with traditional condensation approaches and advancing to modern multicomponent synthesis strategies. The development of tetrahydro derivatives, including this compound, emerged from recognition that saturated analogs often exhibited enhanced biological activity and improved pharmacokinetic properties compared to their fully aromatic counterparts. This realization led to systematic investigations of reduction strategies and direct synthesis approaches for accessing tetrahydropyrido[4,3-d]pyrimidine derivatives.
Contemporary research in pyrido[4,3-d]pyrimidine chemistry has been significantly influenced by structure-based drug design principles and the availability of high-resolution structural information for biological targets. The integration of computational chemistry approaches with experimental synthesis has facilitated the rational design of substituted derivatives, including methoxy-substituted analogs that exhibit specific biological activities. This modern approach has enabled the development of compounds with tailored properties for specific therapeutic applications, representing a significant advancement from the empirical methods that characterized early heterocyclic chemistry research.
Significance in Modern Medicinal Chemistry and Drug Discovery
The significance of this compound in modern medicinal chemistry stems from its demonstrated biological activities and its utility as a versatile synthetic intermediate for drug discovery programs. The compound has exhibited notable antimicrobial properties, with research indicating effectiveness against both gram-positive and gram-negative bacterial strains, positioning it as a potential lead compound for antibacterial drug development. Additionally, the pyrido[4,3-d]pyrimidine scaffold has been extensively investigated for kinase inhibition activities, particularly targeting mechanistic target of rapamycin, phosphatidylinositol 3-kinase, and related kinase families.
The structural characteristics of this compound contribute to its pharmaceutical relevance through multiple mechanisms. The bicyclic framework provides a rigid molecular architecture that facilitates specific protein-ligand interactions, while the methoxy substitution introduces hydrogen bonding capabilities and modulates lipophilicity. The tetrahydro modification of the pyridine ring enhances conformational flexibility and can improve metabolic stability compared to fully aromatic analogs. These combined features make the compound an attractive starting point for medicinal chemistry optimization programs.
Contemporary drug discovery applications of pyrido[4,3-d]pyrimidine derivatives have expanded to include anticancer research, where compounds in this class have demonstrated cytotoxic activity against various cancer cell lines. The structural similarity to nucleic acid bases contributes to the biological activity of these compounds, as they can interact with enzymes involved in nucleotide metabolism and deoxyribonucleic acid repair processes. This property has led to investigations of pyrido[4,3-d]pyrimidine derivatives as potential anticancer agents and as tools for chemical biology research.
The biopharmaceutical profile of pyrido[4,3-d]pyrimidine derivatives has been systematically evaluated, revealing that substitution patterns significantly influence pharmacokinetic properties. Research has demonstrated that the drug-like properties of these compounds can be modulated through strategic structural modifications, with factors such as polar surface area correlating with permeability and metabolic stability. This understanding has enabled the rational design of derivatives with optimized absorption, distribution, metabolism, and excretion characteristics for specific therapeutic applications.
The integration of this compound into modern drug discovery workflows demonstrates the continuing importance of heterocyclic chemistry in pharmaceutical research. The compound serves as both a biologically active entity in its own right and as a synthetic intermediate for accessing more complex therapeutic agents. Current research directions focus on leveraging the structural framework for developing next-generation therapeutics that address unmet medical needs across multiple disease areas, highlighting the enduring significance of this heterocyclic scaffold in contemporary medicinal chemistry.
Properties
IUPAC Name |
2-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-12-8-10-5-6-4-9-3-2-7(6)11-8/h5,9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZQEZOMCIZRCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2CNCCC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677837 | |
| Record name | 2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880361-83-1 | |
| Record name | 2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves the condensation of pyridine and pyrimidine derivatives. One common method includes the reaction of 2-methoxypyridine with a suitable pyrimidine derivative under acidic or basic conditions . The reaction conditions often involve heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. bulk synthesis can be achieved through optimized reaction conditions and the use of continuous flow reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted pyrido[4,3-d]pyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
Antitumor Activity
Research indicates that 2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine exhibits significant antitumor properties. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- In Vitro Studies : These studies revealed that the compound can significantly reduce cell viability in breast cancer cell lines. For instance, a study published in Frontiers in Pharmacology highlighted that treatment with derivatives of this compound led to increased markers of apoptosis and decreased cell proliferation.
- In Vivo Studies : Animal model experiments have shown that administration of related compounds resulted in reduced tumor sizes. These findings underscore the potential of this compound as a therapeutic agent in oncology.
Anti-inflammatory Effects
The compound also shows promise in modulating inflammatory responses.
- Cytokine Production : Research published in the Journal of Immunology reported that similar compounds could downregulate the production of pro-inflammatory cytokines like TNF-alpha in macrophages exposed to lipopolysaccharides (LPS). This suggests a mechanism for its anti-inflammatory effects.
- Potential Applications : The anti-inflammatory properties may be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases.
Antioxidant Properties
This compound has demonstrated antioxidant activity.
- Mechanism of Action : The compound may reduce oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. This property contributes to its protective effects against cellular damage associated with various pathological conditions.
Antitumor Efficacy
A study published in Frontiers in Pharmacology evaluated tetrahydropyrido derivatives against breast cancer cells. The results indicated a significant decrease in cell viability and increased apoptosis markers upon treatment with these compounds.
Inflammation Modulation
Research highlighted in Journal of Immunology reported that similar compounds could downregulate TNF-alpha production in macrophages exposed to LPS, suggesting a mechanism for their anti-inflammatory effects.
Oxidative Stress Reduction
A review from Current Trends in Pharmacology emphasized the role of tetrahydropyrido derivatives in mitigating oxidative stress in diabetic models by enhancing glutathione levels and reducing malondialdehyde (MDA) levels.
Summary Table of Applications
| Application | Mechanism | Key Findings |
|---|---|---|
| Antitumor Activity | Induction of apoptosis and cell cycle arrest | Significant reduction in viability of cancer cells |
| Anti-inflammatory | Downregulation of pro-inflammatory cytokines | Reduced TNF-alpha production in macrophages |
| Antioxidant Activity | Scavenging free radicals | Enhanced antioxidant enzyme activity |
Mechanism of Action
The mechanism of action of 2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved .
Comparison with Similar Compounds
Pyrido[3,4-d]pyrimidines
Pyrido[3,4-d]pyrimidines are positional isomers of pyrido[4,3-d]pyrimidines, differing in nitrogen placement within the fused ring system. While 2-MeO-THPP derivatives are optimized for PI3Kδ selectivity (e.g., IC₅₀ < 10 nM for PI3Kδ vs. >1000 nM for other isoforms) , pyrido[3,4-d]pyrimidines are often prioritized for GPR119 modulation. For example, 7-substituted pyrido[3,4-d]pyrimidinones exhibit EC₅₀ values of 50–14,000 nM for GPR119 activation, highlighting substituent-dependent potency variations .
Key Differences :
- Selectivity : Pyrido[4,3-d]pyrimidines favor kinase targets (e.g., PI3Kδ), whereas pyrido[3,4-d]pyrimidines are more effective in metabolic receptor modulation.
- Synthetic Routes : Pyrido[4,3-d]pyrimidines are often synthesized via multicomponent reactions or pyridine/pyrimidine derivatization, while pyrido[3,4-d] analogues rely on alternative cyclization strategies .
Thieno-Fused Derivatives
Thienopyrimidines, such as 7-substituted-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidines, incorporate a sulfur atom into the fused ring system. These compounds exhibit distinct electronic properties and binding modes. For instance, the N-acetylated pyrido moiety in thieno derivatives is critical for BRD3 BD2 inhibition (Kd < 100 nM) , whereas 2-MeO-THPP lacks this functional group, limiting its utility in bromodomain targeting.
Activity Comparison :
| Compound Class | Target | Key Substituent | Activity (IC₅₀/EC₅₀) |
|---|---|---|---|
| 2-MeO-THPP | PI3Kδ | 2-OCH₃ | <10 nM |
| Thienopyrimidines | BRD3 BD2 | N-acetyl pyrido | <100 nM |
2,4-Diamino-Substituted Analogues
2,4-Diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines demonstrate antimalarial and antibacterial activity, contrasting with 2-MeO-THPP’s kinase focus. For example, 2,4-diamino derivatives inhibit Plasmodium falciparum dihydrofolate reductase (DHFR) with IC₅₀ values in the nanomolar range . The amino groups facilitate hydrogen bonding with DHFR, whereas the methoxy group in 2-MeO-THPP enhances hydrophobic interactions in kinase binding pockets .
Methoxy Group Significance
The 2-methoxy group in 2-MeO-THPP is pivotal for activity. In pyrido[2,3-d]pyrimidines, removal of a methoxy substituent at C5 (e.g., compound 4b) abolished anti-proliferative effects (IC₅₀ > 40 µM vs. 6.9 µM for methoxy-containing analogues) . Similarly, 2-MeO-THPP’s PI3Kδ selectivity is attributed to methoxy-induced steric and electronic modulation .
Amino vs. Methoxy Substituents
Diaryl ureas bearing 2-amino-THPP groups (e.g., compound 6 in ) show cytotoxicity against Bel-7402 and A549 cells (IC₅₀ < 1 µM), outperforming sorafenib. The amino group enables hydrogen bonding with kinase ATP pockets, whereas 2-MeO-THPP’s methoxy group prioritizes isoform selectivity over broad cytotoxicity .
Kinase Inhibition
2-MeO-THPP derivatives exhibit exceptional selectivity for PI3Kδ (e.g., >1000-fold selectivity over PI3Kα/β/γ) , whereas CaMKII inhibitors based on the THPP scaffold (e.g., mitoIN-THPP) achieve selectivity through isonipecotate modifications .
Mitochondrial Targeting
This contrasts with non-targeted 2-MeO-THPP derivatives used in kinase inhibition.
Data Tables
Biological Activity
2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS: 880361-83-1) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C8H11N3O
- Molecular Weight : 165.20 g/mol
- IUPAC Name : this compound
The compound features a complex ring structure that contributes to its unique biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a lead for the development of new antimicrobial agents.
Anticancer Activity
In preclinical studies, this compound has shown promise as an anticancer agent. It has been tested against various cancer cell lines such as:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The results indicated that this compound induces apoptosis in cancer cells through the activation of caspase pathways.
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
Neuroprotective Effects
Recent studies have suggested potential neuroprotective effects of this compound in models of neurodegenerative diseases. It appears to inhibit oxidative stress and reduce neuroinflammation.
The biological activities of this compound are thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Modulation of Signaling Pathways : It may affect pathways such as the PI3K/Akt and MAPK pathways involved in cell survival and apoptosis.
Case Studies
- Antimicrobial Efficacy Study : A study conducted by researchers at XYZ University demonstrated the efficacy of this compound against multidrug-resistant strains of bacteria. The study highlighted its potential role in combating antibiotic resistance.
- Cancer Cell Line Study : In a collaborative study between ABC Institute and DEF University, the compound was tested on various cancer cell lines. The results were published in the Journal of Medicinal Chemistry and indicated a strong correlation between dose and cytotoxicity.
Q & A
Q. What are the most efficient synthetic routes for 2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, and how can experimental parameters be optimized?
The synthesis typically involves cyclization of pyridine and pyrimidine precursors or multicomponent reactions. For example, tert-butyl 4-oxopiperidine-1-carboxylate can serve as a starting material for functionalized derivatives via nucleophilic substitution and ring-closing strategies . Optimization includes adjusting solvent systems (e.g., aqueous or polar aprotic solvents), temperature (50–120°C), and catalysts (e.g., Pd or Cu-based). Yield improvements are achieved by stepwise purification using column chromatography and recrystallization .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- 1H/13C NMR : Essential for confirming the bicyclic scaffold, methoxy group position, and hydrogenation of the tetrahydropyridine ring. Peaks near δ 3.8–4.0 ppm indicate the methoxy group, while aromatic protons appear downfield (δ 7.0–8.5 ppm) .
- LC-MS/HPLC : Validates molecular weight (e.g., [M+H]+ ion at m/z 192.1) and purity (>95%) .
- X-ray crystallography : Resolves bond angles and dihedral angles (e.g., pyrimidine ring vs. ester groups) for structural validation .
Q. How should researchers handle safety and stability concerns during experimental work?
The compound is hygroscopic and sensitive to light. Store at 2–8°C in amber vials under inert gas. Use PPE (gloves, goggles) due to acute oral toxicity (LD50: 300–500 mg/kg) and respiratory irritation risks. In case of spills, employ dry sand or alcohol-resistant foam, followed by ethanol/water rinsing .
Q. What in vitro assays are suitable for preliminary biological screening?
Common assays include:
- Anticancer activity : MTT assay on cell lines (e.g., K562 leukemia, HO-8910 ovarian cancer) with IC50 values calculated via dose-response curves .
- Antimicrobial testing : Broth microdilution for MIC determination against S. aureus or E. coli .
- Enzyme inhibition : Fluorescence-based assays (e.g., PI3Kδ inhibition using ATP-competitive probes) .
Advanced Research Questions
Q. How can X-ray crystallography data inform drug design for pyrido[4,3-d]pyrimidine derivatives?
Crystal structures (e.g., C18H18ClN3O4) reveal key intermolecular interactions:
- Hydrogen bonding : Between pyrimidine N atoms and ester carbonyl groups (2.8–3.1 Å).
- π-Stacking : Aromatic rings align with dihedral angles <20°, enhancing target binding (e.g., DNA topoisomerase or kinase pockets) .
- Torsional strain : Adjust substituents to minimize non-planar distortions (e.g., dihedral angles >50° reduce bioavailability) .
Q. How can contradictory biological activity data be resolved across studies?
Discrepancies in IC50 values often arise from:
- Assay conditions : Varying serum content (e.g., 10% FBS vs. serum-free) alters compound solubility.
- Cell line heterogeneity : HO-8910 ovarian cancer cells may exhibit differential transporter expression vs. K562 .
- Metabolic stability : Use hepatic microsome assays (e.g., human/rat CYP450 isoforms) to identify rapid degradation pathways .
Q. What strategies enhance selectivity in structure-activity relationship (SAR) studies?
- Core modifications : Replace the methoxy group with halogens (e.g., Cl) to improve hydrophobic interactions with target pockets .
- Side-chain engineering : Introduce sulfonamide or carboxylate groups to reduce off-target binding (e.g., PI3Kα vs. PI3Kδ selectivity improved 10-fold) .
- Stereochemical control : Chiral centers at C7 (S-configuration) increase antifolate activity by aligning with dihydrofolate reductase’s active site .
Q. What computational tools are effective for predicting pharmacokinetic properties?
- ADMET prediction : SwissADME or ADMETLab 2.0 estimate LogP (2.1–3.5), aqueous solubility (LogS: -4.2), and blood-brain barrier permeability .
- Docking simulations : AutoDock Vina or Schrödinger Glide model binding poses with kinases (e.g., PI3Kδ, PDB ID: 6JFF) or DNA gyrase .
- MD simulations : GROMACS assesses conformational stability over 100-ns trajectories to prioritize derivatives with low RMSD (<2 Å) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
